1-(Bromomethyl)-2-fluoro-4-iodobenzene
Overview
Description
1-(Bromomethyl)-2-fluoro-4-iodobenzene is an aromatic compound with a benzene ring substituted with bromomethyl, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-fluoro-4-iodobenzene typically involves multi-step processes starting from benzene derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Fluorination: Substitution of a hydrogen atom with a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I₂) and an oxidizing agent like nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).
Bromomethylation: Introduction of a bromomethyl group using bromomethyl reagents such as bromoform (CHBr₃) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while the iodo group can be reduced to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products:
- Substituted benzene derivatives with various functional groups depending on the nucleophile used.
- Biaryl compounds from coupling reactions.
- Aldehydes, carboxylic acids, or alcohols from oxidation and reduction reactions.
Scientific Research Applications
1-(Bromomethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-fluoro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, while the iodo group facilitates coupling reactions through oxidative addition and reductive elimination pathways. The fluoro group influences the electronic properties of the benzene ring, affecting the overall reactivity of the compound.
Comparison with Similar Compounds
1-(Bromomethyl)-2-fluorobenzene: Lacks the iodo group, resulting in different reactivity and applications.
1-(Bromomethyl)-4-iodobenzene: Lacks the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-iodotoluene: Contains a methyl group instead of a bromomethyl group, leading to different chemical behavior.
Uniqueness: 1-(Bromomethyl)-2-fluoro-4-iodobenzene is unique due to the presence of all three substituents, which provide a combination of reactivity and electronic effects not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDARUWWMXLYABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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